

Structure-Activity Relationship of Rivulariapeptolides: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Rivulariapeptolides 1155

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The Rivulariapeptolide family, a class of cyclodepsipeptides isolated from cyanobacteria, has emerged as a source of potent serine protease inhibitors.^{[1][2][3][4][5][6]} This guide provides a comparative analysis of their structure-activity relationships (SAR), presenting key experimental data and methodologies for researchers in drug discovery and chemical biology.

Comparative Biological Activity of Rivulariapeptolides

The inhibitory potency of isolated Rivulariapeptolides and related molassamides has been evaluated against a panel of serine proteases, including chymotrypsin, elastase, and proteinase K. The half-maximal inhibitory concentrations (IC₅₀) reveal significant variations in activity and selectivity based on structural modifications.

Compound	Structure	Target Protease	IC50 (nM)[3]
Rivulariapeptolide 1185 (1)	(Structure not shown)	Chymotrypsin	13.17
Elastase	> 1000	Chymotrypsin	13.17
Proteinase K	132.80		
Rivulariapeptolide 1155 (2)	(Structure not shown)		
Elastase	4.94	Chymotrypsin	215.30
Proteinase K	10.43		
Rivulariapeptolide 1121 (3)	(Structure not shown)		
Elastase	> 1000	Chymotrypsin	27.89
Proteinase K	109.10		
Rivulariapeptolide 988 (4)	(Structure not shown)		
Elastase	> 1000	Chymotrypsin	33.11
Proteinase K	148.60		
Molassamide (5)	(Structure not shown)		
Elastase	> 1000	Chymotrypsin	862.60
Proteinase K	136.20		
Molassamide B (6)	(Structure not shown)		
Elastase	> 1000	Chymotrypsin	24.65
Proteinase K	5.42		

Key Structure-Activity Relationship Insights

Analysis of the comparative data reveals critical structural features influencing the inhibitory activity of the Rivulariapeptolide family:

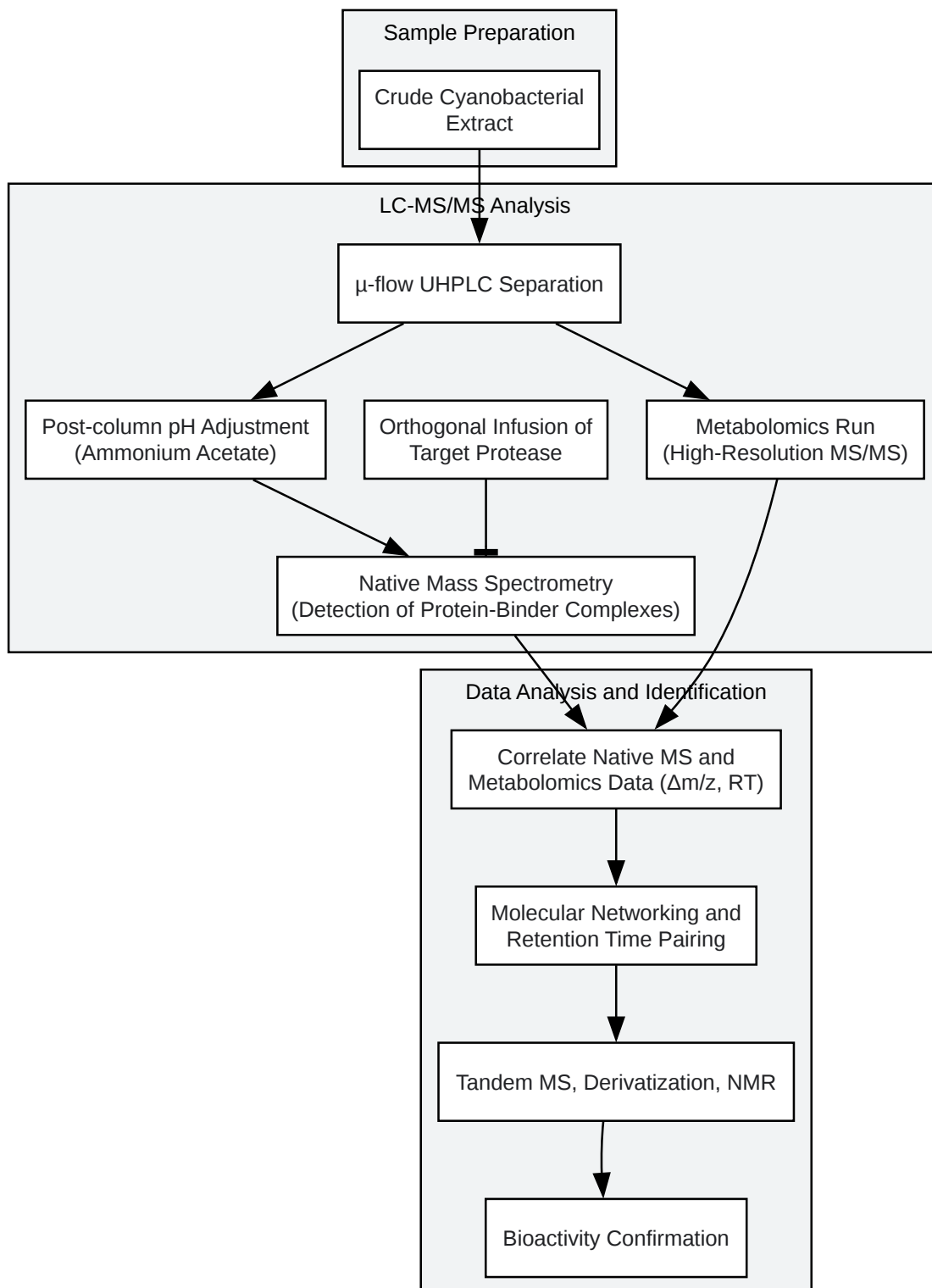
- **Amino Acid Variation at R2 and R3 Positions:** The structural diversity and, consequently, the varied biological activity of Rivulariapeptolides are significantly influenced by the amino acid residues at the R2 and R3 positions. For instance, the substitution of leucine for α -aminobutyric acid (Abu) at R2 and phenylalanine for leucine at R3 distinguishes Rivulariapeptolide 1185 (1) from Rivulariapeptolide 1121 (3), leading to altered inhibitory profiles.[\[3\]](#)
- **Impact of Halogenation:** A striking 35-fold increase in potency against chymotrypsin was observed for Molassamide B (6) compared to Molassamide (5).[\[3\]](#) This enhancement is attributed to a single ortho-bromination on the N-methyltyrosine moiety, highlighting the significant role of halogenation in modulating activity.[\[3\]](#)
- **Selective Inhibition:** Rivulariapeptolide 1155 (2) demonstrates potent and selective inhibition of elastase, with an IC₅₀ value of 4.94 nM.[\[3\]](#)[\[6\]](#) In contrast, Molassamide B (6) is a highly potent inhibitor of proteinase K, with an IC₅₀ of 5.42 nM, making it the most potent inhibitor known for this enzyme to date.[\[3\]](#)[\[6\]](#)

Experimental Methodologies

The discovery and characterization of the Rivulariapeptolide family were facilitated by a novel "native metabolomics" approach.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) This technique integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand interactions directly from complex mixtures.[\[1\]](#)[\[3\]](#)

Native Metabolomics Workflow for Inhibitor Screening

Native Metabolomics Workflow for Protease Inhibitor Discovery

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Caption: Workflow for the discovery of Rivulariapeptolides using native metabolomics.

Serine Protease Inhibition Assay Protocol

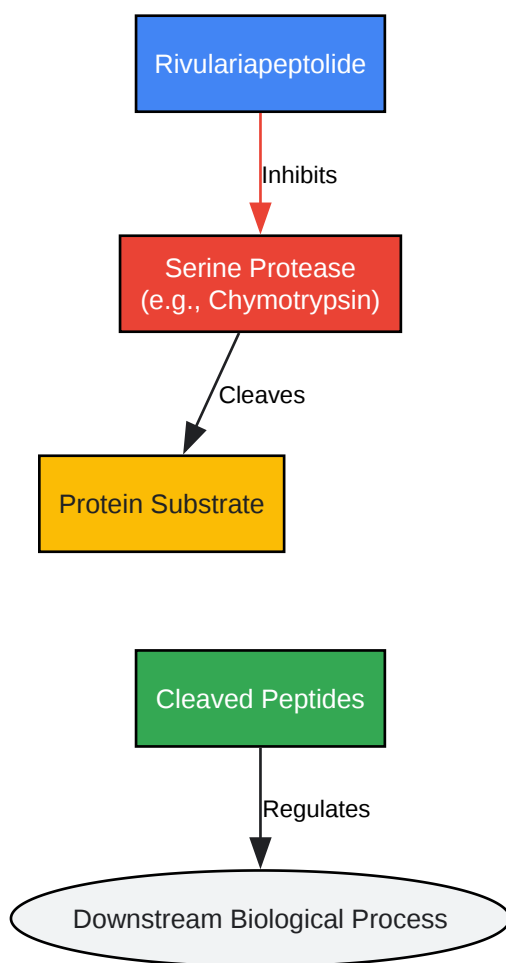
The inhibitory activity of the purified compounds was assessed using a fluorescence-based substrate competition assay.

- **Enzyme and Substrate Preparation:** The target serine protease (e.g., chymotrypsin) and a fluorogenic substrate are prepared in an appropriate buffer.
- **Pre-incubation:** The purified Rivulariapeptolide analogs are pre-incubated with the protease for 40 minutes to allow for binding.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
- **Fluorescence Monitoring:** The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.
- **IC₅₀ Determination:** The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curves.

The assay conditions were designed to mimic the native mass spectrometry setup, with experiments conducted in 10 mM ammonium acetate at pH 4.5.[\[3\]](#) Chymotrypsin was found to retain significant activity under these conditions.[\[3\]](#)

Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action for the Rivulariapeptolide family is the direct inhibition of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including viral infections, cancer, and hypertension.[\[3\]](#)[\[6\]](#)



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Caption: Inhibition of serine protease activity by Rivulariapeptolides.

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